5-(Trifluoromethyl)pyridin-3-OL hydrochloride

Medicinal Chemistry Inhibitor Synthesis Lp-PLA2

Research requiring the exact 3-hydroxy-5-trifluoromethyl substitution pattern for Lp-PLA2 inhibitor synthesis demands this specific hydrochloride salt. Substitution with positional isomers yields incorrect scaffolds and failed biological assays. - Critical intermediate for tricyclic dihydroimidazopyrimidone derivatives (Lp-PLA2 inhibitors) - 98% purity ensures reproducible multi-kilogram scale-up - HCl salt form: superior handling & stability vs. free base

Molecular Formula C6H5ClF3NO
Molecular Weight 199.56
CAS No. 1820673-40-2
Cat. No. B2958281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Trifluoromethyl)pyridin-3-OL hydrochloride
CAS1820673-40-2
Molecular FormulaC6H5ClF3NO
Molecular Weight199.56
Structural Identifiers
SMILESC1=C(C=NC=C1O)C(F)(F)F.Cl
InChIInChI=1S/C6H4F3NO.ClH/c7-6(8,9)4-1-5(11)3-10-2-4;/h1-3,11H;1H
InChIKeySEUWQAPEUQVNFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Trifluoromethyl)pyridin-3-OL Hydrochloride: Key Building Block for Lp-PLA2 Inhibitors


5-(Trifluoromethyl)pyridin-3-OL hydrochloride (CAS 1820673-40-2) is a heterocyclic building block featuring a trifluoromethyl group at the 5-position and a hydroxyl group at the 3-position of a pyridine ring, supplied as a hydrochloride salt. Its core structural value lies in its specific substitution pattern, which imparts distinct electronic properties. This compound is a critical intermediate for synthesizing tricyclic dihydroimidazopyrimidone derivatives, which are potent inhibitors of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) . Its use in this capacity distinguishes it from other trifluoromethylpyridine isomers, which are employed in different target classes, such as TRPV1 antagonists [1].

Isomeric Specificity of 5-(Trifluoromethyl)pyridin-3-OL Hydrochloride


Substituting 5-(Trifluoromethyl)pyridin-3-OL hydrochloride with a different trifluoromethylpyridine isomer will lead to a different chemical entity and, consequently, a failed synthetic route. The compound's specific 3-hydroxy-5-trifluoromethyl substitution pattern is a structural requirement for constructing the tricyclic core of certain Lp-PLA2 inhibitors . In contrast, the 2-hydroxy-3-trifluoromethylpyridine isomer is a key reactant for synthesizing Pyrido[2,3-b]pyrazine derivatives, which are TRPV1 antagonists . The electronic and steric environments created by the exact positioning of the hydroxyl and trifluoromethyl groups dictate the compound's unique reactivity and the structure of the final active pharmaceutical ingredient (API). Using a generic or off-target isomer would result in a different molecular scaffold with a distinct and likely irrelevant biological profile, thus invalidating the intended research or development program.

Evidence for Selecting 5-(Trifluoromethyl)pyridin-3-OL Hydrochloride


Positional Isomer Dictates Biological Target Class

The target compound, 5-(trifluoromethyl)pyridin-3-ol, is a documented precursor for synthesizing Lp-PLA2 inhibitors. Its positional isomer, 2-hydroxy-3-trifluoromethylpyridine, is used to synthesize TRPV1 antagonists. This is a stark difference in application. The downstream biological activity of a synthesized Lp-PLA2 inhibitor can be quantified. For instance, a tricyclic dihydroimidazopyrimidone derivative synthesized using this scaffold class shows an IC50 of 620 nM against recombinant human Lp-PLA2 in a fluorescence assay [1]. While this data is for a derivative and not the target compound itself, it validates the utility of this specific isomer in achieving this therapeutic profile. The alternative isomer leads to a different target class (TRPV1) .

Medicinal Chemistry Inhibitor Synthesis Lp-PLA2

Hydrochloride Salt Purity and Stability Advantage

The hydrochloride salt form (CAS 1820673-40-2) offers a quantifiable advantage in purity over the free base (CAS 186593-14-6). Major suppliers offer the hydrochloride salt at a purity of 98% . This high purity specification ensures batch-to-batch consistency in multi-step syntheses, which is critical for reproducible yield and final API quality. The salt form also improves the compound's long-term stability and handling characteristics compared to the free base.

Synthetic Chemistry Process Chemistry Building Blocks

Pharmacological Divergence: Lp-PLA2 vs. TRPV1

The target compound and its derivatives are associated with Lp-PLA2 inhibition, a target for atherosclerosis and Alzheimer's disease [1]. In contrast, related trifluoromethylpyridines have been optimized for TRPV1 antagonism, with some showing potent nanomolar Ki values, such as 0.43 nM for a derivative in a specific scaffold [2]. The choice between these structural classes is therefore a fundamental scientific decision point based on the intended pharmacological target.

Pharmacology Target Engagement Biochemical Assay

Key Research Applications of 5-(Trifluoromethyl)pyridin-3-OL Hydrochloride


Lp-PLA2 Inhibitor Synthesis for Cardiovascular and Neurodegenerative Diseases

This compound is a crucial intermediate for preparing tricyclic dihydroimidazopyrimidone derivatives that act as Lp-PLA2 inhibitors . Researchers studying the role of Lp-PLA2 in atherosclerosis or Alzheimer's disease should procure this specific building block to construct the required pharmacophore and explore structure-activity relationships (SAR) within this inhibitor class [1].

Scaffold Optimization for Kinase and Enzyme Targets

The electron-withdrawing nature of the trifluoromethyl group at the 5-position can significantly influence the binding affinity and metabolic stability of synthesized drug candidates . This building block is therefore valuable in kinase inhibitor development programs where the introduction of a 3-hydroxy-5-trifluoromethylpyridine moiety is a designed SAR strategy to improve potency or pharmacokinetic properties [1].

Process Chemistry and Scale-Up

The hydrochloride salt form (CAS 1820673-40-2) offers superior handling and stability compared to the free base, making it the preferred form for process development and large-scale synthesis. Its high purity specification (98%) is critical for ensuring reproducible yields and minimizing impurities in multi-kilogram campaigns .

Agrochemical Discovery Building Block

Trifluoromethylpyridines are a key structural motif in numerous active agrochemical ingredients . This compound serves as a versatile building block for creating novel crop protection agents, where its unique substitution pattern can be leveraged to explore new areas of chemical space for fungicidal, herbicidal, or insecticidal activity [1].

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